molecular formula C11H12ClFN2O B13614295 (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one

Cat. No.: B13614295
M. Wt: 242.68 g/mol
InChI Key: DWDALBJLKHZRND-GXSJLCMTSA-N
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Description

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The compound’s unique structure, featuring a pyrrolidinone ring substituted with an amino group, a chloro-fluorophenyl group, and a methyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 1-methylpyrrolidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-3-fluoroaniline with a suitable electrophile under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring. This step may require specific catalysts and reaction conditions to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The amino and chloro-fluorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or aminated products.

Scientific Research Applications

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Organic Synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules.

    Biological Studies: Researchers can use the compound to study its effects on biological systems, including its interactions with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one
  • (4S,5R)-4-Amino-5-(3-fluorophenyl)-1-methylpyrrolidin-2-one
  • (4S,5R)-4-Amino-5-(4-chloro-2-fluorophenyl)-1-methylpyrrolidin-2-one

Uniqueness

(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1

InChI Key

DWDALBJLKHZRND-GXSJLCMTSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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